1-(Furan-2-yl)-2-methylhexane-1,3-dione
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Overview
Description
1-(Furan-2-yl)-2-methylhexane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which combines a furan ring with a hexane backbone and two ketone groups. Such structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-methylhexane-1,3-dione typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of 2-furylmethanol with 2-methylhexanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-methylhexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and specific conditions such as low temperatures.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
1-(Furan-2-yl)-2-methylhexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals, including resins and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-methylhexane-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Furan-2-yl)propan-1-one: Another furan derivative with a shorter alkyl chain.
2-(Furan-2-yl)acetic acid: A furan derivative with a carboxylic acid group.
5-(Furan-2-yl)-2-methylpentane-1,3-dione: A structurally similar compound with a different alkyl chain arrangement.
Uniqueness: 1-(Furan-2-yl)-2-methylhexane-1,3-dione is unique due to its specific combination of a furan ring with a hexane backbone and two ketone groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-methylhexane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-3-5-9(12)8(2)11(13)10-6-4-7-14-10/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
XRNRANFSMFANAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
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